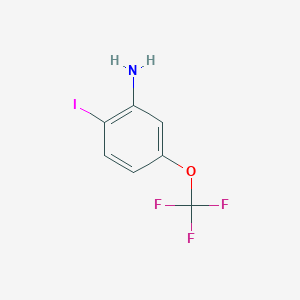

2-Iodo-5-(trifluoromethoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-5-(trifluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3INO/c8-7(9,10)13-4-1-2-5(11)6(12)3-4/h1-3H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFZBZGJXHIKEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735483 | |

| Record name | 2-Iodo-5-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940908-06-5 | |

| Record name | 2-Iodo-5-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 2 Iodo 5 Trifluoromethoxy Aniline

Reactivity of the Aryl Halide Moiety

The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making the aryl iodide moiety the primary site for many chemical transformations.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides. This reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. wikipedia.orgmasterorganicchemistry.com

The reaction is significantly accelerated by the presence of strong electron-withdrawing groups at the ortho and para positions relative to the leaving group, as they can stabilize the negative charge of the Meisenheimer complex through resonance. masterorganicchemistry.com In 2-Iodo-5-(trifluoromethoxy)aniline, the powerful electron-withdrawing trifluoromethoxy group is in the meta position to the iodine, which offers less stabilization compared to an ortho or para placement. Furthermore, the electron-donating amino group at the ortho position tends to destabilize the negatively charged intermediate, generally disfavoring the classic SNAr mechanism. masterorganicchemistry.com

An interesting aspect of the SNAr mechanism is that the reactivity of the halide leaving group often follows the order F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by the high electronegativity of fluorine polarizing the carbon-halogen bond, rather than the ease of bond cleavage. youtube.com

Alternative pathways for substitution can be accessed by transforming the aniline (B41778) functional group. The amino group can be converted to a diazonium salt, which is an excellent leaving group. This allows for nucleophilic substitution to occur through a Sandmeyer-type reaction, which can proceed via radical or aryl cation intermediates. organic-chemistry.orgresearchgate.net This two-step sequence allows for the introduction of a wide variety of nucleophiles, effectively replacing the original amino group, though it is a transformation of the aniline rather than a direct substitution of the iodide.

The term oxidation-reduction, or redox, reaction refers to any chemical reaction that involves the transfer of electrons between species. acs.org The functional groups on this compound present distinct opportunities for both oxidation and reduction.

Oxidation: The primary site for oxidation on the molecule is the aniline nitrogen. The oxidation of anilines can lead to a variety of products, including nitroso, azoxy, and nitro compounds. However, the oxidation of electron-deficient anilines can be challenging and often requires harsh reaction conditions. acs.org The presence of the electron-withdrawing trifluoromethoxy group makes the amino group of this compound less susceptible to oxidation compared to electron-rich anilines. Furthermore, some powerful oxidizing agents, such as those based on hypofluorous acid (HOF), have been reported to be incompatible with aryl iodides, which could limit the available synthetic routes for oxidizing the aniline moiety without affecting the C-I bond. acs.org

Reduction: The aryl iodide moiety is susceptible to reduction. Catalytic hydrogenation or treatment with various reducing agents can lead to hydrodeiodination, replacing the iodine atom with a hydrogen atom to yield 3-(trifluoromethoxy)aniline. This reaction pathway can be useful if the iodine was used as a directing group during synthesis and needs to be removed in a later step. The trifluoromethoxy group and the aromatic ring are generally stable to typical conditions used for C-I bond reduction. The aniline group itself is already in a reduced state and would not typically undergo further reduction under these conditions.

Cross-Coupling Reactions of Aryl Iodides in Trifluoromethoxylated Anilines

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon bonds. nih.gov The high reactivity of the carbon-iodine bond makes this compound an excellent substrate for these transformations.

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a widely used method for constructing biaryl structures. nih.gov Aryl iodides are the most reactive class of aryl halides for this transformation, with the general order of reactivity being Ar-I > Ar-Br > Ar-OTf >> Ar-Cl. tcichemicals.com This high reactivity allows the coupling of this compound to proceed under milder conditions than the corresponding bromide or chloride analogues.

The presence of the unprotected amino group ortho to the halide can sometimes pose a challenge in cross-coupling reactions, but recent advances have shown that Suzuki-Miyaura couplings on unprotected ortho-haloanilines can be highly efficient with the proper choice of catalyst system. nih.gov These reactions are compatible with a wide range of aryl and heteroaryl boronic acids and esters, allowing for the synthesis of diverse 2-amino-4-(trifluoromethoxy)biaryl derivatives. nih.gov

| Entry | Boronic Ester | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-(Methoxycarbonyl)phenylboronic acid pinacol ester | Methyl 4'-(benzylamino)-[1,1'-biphenyl]-4-carboxylate | 97 |

| 2 | 4-Nitrophenylboronic acid pinacol ester | 4'-(Benzylamino)-4-nitro-1,1'-biphenyl | 94 |

| 3 | 4-Chlorophenylboronic acid pinacol ester | 4'-(Benzylamino)-4-chloro-1,1'-biphenyl | 63 |

| 4 | 4-(Hydroxymethyl)phenylboronic acid pinacol ester | (4'-(Benzylamino)-[1,1'-biphenyl]-4-yl)methanol | 61 |

| 5 | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | 4'-(Benzylamino)-[1,1'-biphenyl]-4-carbonitrile | 86 |

Data adapted from a study on ortho-bromoanilines, which are expected to have similar reactivity profiles, albeit requiring slightly more forcing conditions than the corresponding iodoaniline. nih.gov

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of the palladium catalyst and its associated ligands. For substrates like ortho-haloanilines, careful optimization is often required to achieve high yields. nih.gov

Commonly used palladium precursors include palladium(II) acetate (Pd(OAc)2) and tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3). The active Pd(0) catalyst is generated in situ from these precursors.

The ligand plays a critical role in stabilizing the palladium center, facilitating oxidative addition into the aryl-iodide bond, and promoting the subsequent transmetalation and reductive elimination steps. For challenging substrates, bulky and electron-rich phosphine (B1218219) ligands are often employed. These include monodentate biarylphosphine ligands such as SPhos and XPhos. However, screening studies on unprotected ortho-bromoanilines have shown that preformed palladacycle catalysts, such as CataCXium A palladacycle, can provide superior results, suggesting that a specific catalyst architecture is key to overcoming challenges posed by the substrate. nih.gov

| Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|

| CataCXium A palladacycle | Cs2CO3 | 2-MeTHF | 95 |

| Pd(OAc)2 / SPhos | Cs2CO3 | 2-MeTHF | <5 |

| Pd2(dba)3 / XPhos | Cs2CO3 | 2-MeTHF | <5 |

| Pd(OAc)2 / RuPhos | Cs2CO3 | 2-MeTHF | <5 |

| CataCXium A palladacycle | Cs2CO3 | Dioxane | 51 |

| CataCXium A palladacycle | K3PO4 | 2-MeTHF | 20 |

Data adapted from a high-throughput screening study on a related o-bromoaniline substrate, highlighting the dramatic effect of catalyst and solvent choice on reaction efficiency. nih.gov

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-limiting step and mechanistically complex.

Two primary pathways are generally considered for transmetalation. The first involves the reaction of the organopalladium(II) halide complex with a boronate species, which is formed by the reaction of the boronic acid with the base. The second pathway involves the initial exchange of the halide on the palladium with a hydroxide or alkoxide from the base, followed by reaction with the neutral boronic acid. The operative pathway can depend on the specific reaction conditions, including the base, solvent, and ligands used.

For a substrate like this compound, the electronic properties of the ring influence the catalytic cycle. The electron-withdrawing trifluoromethoxy group can facilitate the initial oxidative addition step. The presence of the unprotected ortho-amino group could potentially influence the transmetalation step by coordinating to the palladium center, which might inhibit the reaction. However, the development of effective catalyst systems for unprotected anilines demonstrates that this potential inhibition can be overcome, allowing the reaction to proceed efficiently. nih.gov Studies on related systems have also shown that protection of the amine, for instance as a t-Boc carbamate, can sometimes lead to increased reaction rates, possibly by preventing this catalyst interaction. researchgate.net

Palladium-Catalyzed Carbonylative Coupling Reactions

Palladium-catalyzed carbonylative coupling reactions represent a powerful tool for the introduction of a carbonyl group, enabling the synthesis of ketones, amides, and esters from aryl halides. For a substrate like this compound, this methodology opens avenues to synthesize a range of trifluoromethylated carbonyl compounds.

A notable application is the synthesis of aryl trifluoromethyl ketones. Research has demonstrated a palladium-catalyzed carbonylative coupling of aryl iodides with a (trifluoromethyl)copper reagent. This process transforms a wide array of substrates into their corresponding trifluoromethyl ketones in good to excellent yields under mild conditions, showcasing high efficiency and broad functional group compatibility rsc.org. Mechanistic studies suggest that the catalytic cycle involves the transmetalation of an acylpalladium intermediate with the (trifluoromethyl)copper reagent rsc.org. Given that this compound possesses an aryl iodide moiety, it is a suitable candidate for this transformation.

Furthermore, palladium-catalyzed three-component carbonylative reactions have been developed for synthesizing valuable heterocyclic structures. For instance, trifluoroacetimidohydrazides and aryl iodides can be coupled to produce 5-trifluoromethyl-1,2,4-triazoles with a low catalyst loading and high efficiency rsc.org. This highlights the potential of using this compound in multi-component reactions to build complex, fluorine-containing heterocycles.

The trifluoromethoxy group (OCF3) itself is of significant interest due to its unique electronic properties, combining high electronegativity with lipophilicity, which often imparts desirable pharmacological and biological properties to molecules nih.gov. The presence of the iodine atom in this compound provides a synthetic handle for further functionalization through reactions like carbonylative couplings, making it a valuable building block in medicinal chemistry and materials science nih.gov.

Table 1: Examples of Palladium-Catalyzed Carbonylative Coupling Reactions with Aryl Iodides

| Coupling Partner | Product Type | Catalyst System | Key Features |

| (Trifluoromethyl)copper reagent | Aryl trifluoromethyl ketone | Palladium catalyst | Mild conditions, high efficiency, good functional group tolerance rsc.org |

| Trifluoroacetimidohydrazides | 5-Trifluoromethyl-1,2,4-triazoles | Palladium catalyst | Three-component reaction, low catalyst loading, high efficiency rsc.org |

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Heck, Stille, Sonogashira implications)

The iodo-substituted aniline framework of this compound is highly amenable to other key palladium-catalyzed cross-coupling reactions, including the Heck, Stille, and Sonogashira reactions. These reactions are pivotal for forming carbon-carbon bonds.

Heck Reaction: The Heck reaction couples aryl halides with alkenes. While no specific examples utilizing this compound were found, the reaction is generally applicable to aryl iodides. The presence of the electron-withdrawing trifluoromethoxy group could influence the reactivity of the aryl iodide. Palladium-catalyzed Heck-type reactions have been successfully applied to secondary trifluoromethylated alkyl bromides, indicating the compatibility of palladium catalysts with fluorinated substrates under mild conditions nih.govbeilstein-journals.org.

Stille Reaction: The Stille reaction involves the coupling of organotin compounds with organic halides wikipedia.orgorganic-chemistry.orglibretexts.org. It is a versatile C-C bond-forming reaction with few limitations on the nature of the R-groups and is tolerant of a wide variety of functional groups, which is advantageous for complex molecule synthesis wikipedia.orguwindsor.ca. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination wikipedia.org. Given that aryl iodides are highly reactive substrates in Stille couplings, this compound is an excellent candidate for this transformation, allowing for the introduction of various organic moieties at the 2-position.

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst wikipedia.org. This reaction is extensively used to form carbon-carbon bonds and is compatible with a wide range of functional groups, often proceeding under mild conditions organic-chemistry.orglibretexts.org. The reactivity of the aryl halide in Sonogashira coupling follows the trend I > Br > Cl, making this compound a highly suitable substrate wikipedia.org. There have been reports of challenges with Sonogashira couplings of iodoanilines due to catalyst inhibition by the aniline group, which can sometimes be overcome by protecting the amine or using specific ligand systems reddit.com. The successful coupling of ferrocene alkyne derivatives with iodophenylalanine-containing peptides demonstrates the utility of this reaction in complex systems nih.gov.

Table 2: Implications of Transition Metal-Catalyzed Coupling Reactions for this compound

| Reaction | Coupling Partner | Bond Formed | Key Considerations |

| Heck | Alkene | C(sp²)-C(sp²) | Potential influence of the trifluoromethoxy group on reactivity. |

| Stille | Organotin reagent | C(sp²)-C(sp²) / C(sp²)-C(sp³) | High functional group tolerance, suitable for complex molecules wikipedia.orguwindsor.ca. |

| Sonogashira | Terminal alkyne | C(sp²)-C(sp) | High reactivity of aryl iodides; potential for catalyst inhibition by the aniline group wikipedia.orgreddit.com. |

Copper-Catalyzed Transformations of Halogenated Anilines

Copper-catalyzed reactions provide a complementary approach to palladium-catalyzed methods for the functionalization of halogenated anilines. These reactions are particularly relevant for trifluoromethylation and related transformations.

Copper-catalyzed aromatic trifluoromethylation has emerged as a significant area of research nih.gov. Various copper-mediated and catalyzed protocols have been developed for the trifluoromethylation of aryl halides and aryl boronic acids nih.gov. These methods often employ nucleophilic, electrophilic, or radical trifluoromethylating reagents researchgate.net. For instance, the trifluoromethylation of aryl iodides can be achieved using reagents like TESCF3 or TMSCF3 in the presence of a copper catalyst researchgate.net. The trifluoromethylation of 2-iodoglycals has also been reported, showcasing the utility of copper catalysis for introducing the CF3 group onto iodo-substituted molecules researchgate.net.

Beyond trifluoromethylation, copper catalysis can be used for the synthesis of other fluorine-containing compounds, such as β-trifluoromethylated acrylonitriles and trifluoromethyl-substituted 2H-azirines rsc.org. These transformations highlight the versatility of copper catalysts in constructing complex fluorinated molecules from readily available starting materials.

C-H Activation and Functionalization in Anilines with Trifluoromethoxy Substituents

Direct C-H activation is a powerful strategy for the functionalization of aromatic compounds, as it avoids the need for pre-functionalized starting materials. The electronic properties of the trifluoromethoxy group can significantly influence the regioselectivity and efficiency of these reactions.

Ortho-C-H Functionalization Strategies

The amino group in anilines can act as a directing group for ortho-C-H functionalization. Various transition metal catalysts, including palladium, rhodium, and iron, have been employed for this purpose researchgate.net.

Palladium-catalyzed C-H functionalization reactions of aniline derivatives often rely on a directing group attached to the nitrogen atom to achieve ortho-selectivity acs.org. However, strategies for the functionalization of free anilines are also being developed. For instance, a protocol for the synthesis of ortho-trifluoromethoxylated aniline derivatives has been established, which involves a thermally induced migration of the OCF3 group nih.gov.

Iron-catalyzed ortho-trifluoromethylation of anilines has been achieved via a picolinamide-assisted, photoinduced C-H functionalization rsc.org. This method is convenient and oxidant-free, tolerating a broad range of substrates, including those with electron-withdrawing groups rsc.org. This suggests that anilines bearing a trifluoromethoxy group could be suitable substrates for such transformations.

Chemo- and Regioselectivity in C-H Activation Processes

Achieving chemo- and regioselectivity is a critical challenge in C-H activation chemistry. The electronic nature of substituents on the aniline ring plays a crucial role in directing the functionalization to a specific position.

While many methods favor ortho-functionalization due to the directing effect of the amino group, strategies for para-selective C-H functionalization have also been developed acs.org. For example, a palladium/S,O-ligand-based catalyst has been reported for the highly para-selective C-H olefination of a broad range of aniline derivatives, including those with electron-withdrawing groups acs.org.

The trifluoromethoxy group is strongly electron-withdrawing, which can deactivate the aromatic ring towards electrophilic substitution. However, in the context of C-H activation, its electronic influence can be harnessed to control regioselectivity. For instance, in the trifluoromethylation of heterocycles, the regioselectivity can be tuned by the choice of solvent, suggesting that reaction conditions can be optimized to favor a particular isomer pnas.org. The development of regioselective C-H trifluoromethylation of (hetero)aromatic compounds has been achieved through electrophilic and nucleophilic activation strategies, which could be applicable to anilines with trifluoromethoxy substituents nih.gov.

Mechanistic Studies of C-H Activation Catalytic Cycles (e.g., Pd(II)/Pd(IV) cycles)

The mechanism of palladium-catalyzed C-H activation often involves a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle. Understanding these cycles is crucial for optimizing reaction conditions and developing new catalysts.

In many C-H functionalization reactions, a Pd(II) catalyst coordinates to a directing group, followed by C-H cleavage to form a palladacycle intermediate. This intermediate can then react with an oxidant to generate a Pd(IV) species, which undergoes reductive elimination to form the product and regenerate the Pd(II) catalyst. The isolation and characterization of Pd(IV) complexes have provided strong evidence for the viability of the Pd(II)/Pd(IV) pathway in C-H halogenation and other functionalization reactions acs.org.

Recent studies have highlighted the crucial role of ligands in accelerating C-H activation and controlling selectivity researchgate.net. For example, mono-N-protected amino acids (MPAAs) have been shown to be effective ligands in palladium-catalyzed C-H functionalizations researchgate.net. The resulting C-Pd(II) species can participate in either Pd(II)/Pd(IV) or Pd(II)/Pd(0) catalytic cycles, allowing for a diverse range of transformations, including arylation, carbonylation, and olefination nih.gov. The interplay between distal weakly coordinating groups and ligand acceleration is also critical for these reactions to proceed under mild conditions nih.gov.

Reactivity Governed by the Trifluoromethoxy Group and Amino Functionality of this compound

The chemical behavior of this compound is significantly influenced by the interplay of its three distinct functional groups: the iodine atom, the trifluoromethoxy group, and the amino group. This section focuses on the reactivity stemming from the trifluoromethoxy and amino functionalities, which dictate the molecule's participation in a variety of synthetic transformations.

The trifluoromethoxy (-OCF3) group is a powerful electron-withdrawing substituent, a property that stems from the high electronegativity of the fluorine atoms. This strong inductive effect decreases the electron density of the aromatic ring and modulates the nucleophilicity of the amino group. Generally, the trifluoromethoxy group is characterized by its high stability under a range of acidic and basic conditions, making it a reliable substituent in multi-step syntheses. rsc.org While direct chemical transformations of the trifluoromethoxy group itself are not commonly reported due to the strength of the C-F bonds, its electronic influence is crucial in directing the reactivity of the rest of the molecule.

The amino (-NH2) group, on the other hand, is a versatile functional handle that readily participates in a wide array of chemical reactions. Its reactivity is somewhat attenuated by the electron-withdrawing nature of the trifluoromethoxy group, which reduces its basicity and nucleophilicity compared to aniline. Nevertheless, the amino group of this compound serves as a key site for molecular elaboration, enabling the synthesis of a diverse range of derivatives.

Reactions Involving the Amino Group

The primary amino group of this compound is a gateway to numerous chemical transformations, including diazotization, acylation, and N-arylation reactions. These reactions allow for the introduction of new functional groups and the construction of more complex molecular architectures.

Diazotization and Subsequent Transformations:

One of the most significant reactions of primary aromatic amines is their conversion to diazonium salts. The amino group of anilines can be transformed into a diazonium salt, which can then be subjected to a variety of subsequent reactions, most notably the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org This two-step process allows for the replacement of the amino group with a wide range of substituents, including halogens, cyano groups, and hydroxyl groups. While specific examples for this compound are not extensively documented in readily available literature, the general applicability of the Sandmeyer reaction to substituted anilines suggests its feasibility.

Acylation Reactions:

The amino group of this compound can be readily acylated to form the corresponding amides. This reaction is typically achieved by treating the aniline with an acylating agent such as an acid chloride or anhydride in the presence of a base. libretexts.orgreddit.com Acylation is often employed to protect the amino group during subsequent synthetic steps or to introduce specific structural motifs.

| Reactant | Reagent | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| Aniline (general) | Acetic Anhydride | Acetanilide | Typically in the presence of a base like sodium acetate | libretexts.orgreddit.com |

N-Arylation Reactions:

The formation of a new carbon-nitrogen bond at the amino group can be achieved through N-arylation reactions. These transformations are often catalyzed by transition metals such as palladium or copper and are fundamental in the synthesis of diarylamines and other N-aryl compounds. mit.edunih.gov The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for the N-arylation of a wide range of amines and anilines. mit.edu Similarly, copper-catalyzed N-arylation reactions, often referred to as Ullmann condensations, provide an alternative route to these products. nih.gov

| Reactant | Coupling Partner | Catalyst/Ligand System | Base | Product Type | Reference |

|---|---|---|---|---|---|

| Aryl Iodide | Amine | Palladium/Ligand | NaOt-Bu or Cs2CO3 | Arylamine | mit.edu |

| Amine | Aryliodonium Ylide | CuSO4·5H2O | Not specified | N-Arylated Amine | nih.gov |

Synthesis of Heterocyclic Compounds

The presence of both an amino group and a halogen atom on the same aromatic ring makes this compound a valuable precursor for the synthesis of various heterocyclic compounds. The amino group can act as a nucleophile in cyclization reactions, while the iodine atom can participate in cross-coupling reactions to build the heterocyclic core. The synthesis of fused heterocycles, such as benzimidazoles, benzoxazoles, and indoles, often utilizes ortho-functionalized anilines as starting materials. nih.gov

Computational and Mechanistic Investigations of 2 Iodo 5 Trifluoromethoxy Aniline Chemistry

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), offer a powerful toolkit to explore the intricacies of chemical reactions at a molecular level. These methods allow for the detailed examination of reaction pathways, the energies of intermediates and transition states, and the electronic properties that govern reactivity.

Density Functional Theory (DFT) Calculations on Reaction Pathways and Intermediates

While specific DFT studies exclusively focused on 2-Iodo-5-(trifluoromethoxy)aniline are not extensively documented in publicly available literature, valuable insights can be drawn from computational studies on structurally related compounds, such as (2-iodoanilino)-aldehydes. nih.gov Joint experimental and computational DFT studies on the palladium-catalyzed cyclizations of these compounds have been instrumental in elucidating the factors that control chemoselectivity. nih.govfigshare.com These studies have computationally explored different reaction pathways, helping to understand why a reaction might favor one product over another. nih.govfigshare.com

For this compound, DFT calculations would be invaluable in mapping out the potential energy surfaces for various transformations. For instance, in cross-coupling reactions, DFT could be used to calculate the energies of oxidative addition, transmetalation, and reductive elimination steps. The presence of the electron-withdrawing trifluoromethoxy group and the sterically demanding iodo group at the ortho position would significantly influence the energetics of these steps.

A hypothetical DFT study on a reaction involving this compound might involve the following steps:

Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and to obtain zero-point vibrational energies.

Reaction Pathway Mapping: By connecting the optimized structures, a detailed reaction pathway can be constructed, providing insights into the mechanism.

The table below illustrates hypothetical relative energies for a generic palladium-catalyzed cross-coupling reaction involving this compound, demonstrating how DFT can be used to compare different mechanistic pathways.

| Species | Pathway A (kcal/mol) | Pathway B (kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Oxidative Addition TS | +15.2 | +16.5 |

| Intermediate 1 | -5.7 | -4.9 |

| Transmetalation TS | +20.1 | +18.8 |

| Intermediate 2 | -12.3 | -14.0 |

| Reductive Elimination TS | +25.6 | +22.1 |

| Products | -20.4 | -25.8 |

This is a hypothetical data table for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies and spatial distributions of these orbitals are critical in determining how a molecule will interact with other reagents.

For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) nitrogen and the aromatic ring, reflecting its nucleophilic character. The electron-withdrawing trifluoromethoxy group and the iodine atom will likely lower the energy of the HOMO compared to unsubstituted aniline, thereby modulating its nucleophilicity. The LUMO, on the other hand, would be expected to have significant contributions from the C-I bond, indicating its susceptibility to oxidative addition in palladium-catalyzed reactions, and from the aromatic ring, making it susceptible to nucleophilic attack under certain conditions.

FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. For instance, in a reaction with an electrophile, the reaction would be expected to occur at the atom or atoms where the HOMO has the largest coefficient. Conversely, a nucleophile would attack at the sites where the LUMO is most prominent.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It provides a color-coded map where red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, and blue regions indicate areas of low electron density (positive potential), which are susceptible to nucleophilic attack.

For this compound, an MEP map would likely show a region of high negative potential around the amino group, consistent with its basicity and nucleophilicity. The highly electronegative fluorine atoms of the trifluoromethoxy group would create a region of positive potential around the carbon atom of the OCF3 group and potentially influence the electrostatic potential of the adjacent aromatic protons. The iodine atom would also exhibit a region of positive potential (a "sigma-hole"), which is characteristic of halogens and can lead to halogen bonding interactions. This detailed picture of the charge distribution is crucial for understanding intermolecular interactions and predicting reactivity.

Mechanistic Elucidation via Experimental Probes for OCF3-Migration and Radical Pathways

Experimental studies are essential to validate and complement computational findings. Probing for the existence of specific intermediates, such as radicals or ions, and understanding the electronic demands of a reaction can provide definitive evidence for a proposed mechanism.

Radical Trapping Experiments

To investigate whether a reaction proceeds through a radical pathway, radical trapping experiments are often employed. These experiments introduce a "radical trap," a molecule that can react rapidly and irreversibly with any radical intermediates formed during the reaction. The detection of the trapped product provides strong evidence for a radical mechanism.

In the context of reactions involving this compound, particularly those that might involve homolytic cleavage of the C-I bond or other potential radical-forming steps, a radical trap like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or 1,1-diphenylethylene (B42955) could be added to the reaction mixture. If a radical intermediate is formed, it would be intercepted by the trap, leading to the formation of a characteristic adduct. The absence of such an adduct, or the lack of an effect on the reaction rate, would suggest that a radical pathway is unlikely.

While specific radical trapping experiments on this compound are not readily found in the literature, studies on the hydrodediazoniation of other aromatic compounds have successfully used iodoacetic acid as an effective aryl radical trapping agent. nih.gov The isolation of an aryl iodide in such experiments serves as a positive test for the presence of aryl radicals. nih.gov

Kinetic Isotope Effects and Hammett Analysis for Charge Development in Migration Reactions

Understanding the movement of the trifluoromethoxy (OCF3) group in potential rearrangement reactions is of significant interest. Mechanistic studies on the migration of the OCF3 group in other systems, such as the thermal rearrangement of N-(trifluoromethoxy)acetanilides, have proposed a mechanism involving a heterolytic cleavage of the N-OCF3 bond. nih.govresearchgate.net This cleavage is thought to generate a tight ion pair consisting of a nitrenium ion and a trifluoromethoxide anion, which then recombine at the ortho position of the aromatic ring. nih.govresearchgate.net

Kinetic Isotope Effect (KIE): The kinetic isotope effect is a powerful tool for probing the mechanism of a reaction by determining if a particular C-H bond is broken in the rate-determining step. wikipedia.orglibretexts.org By replacing a hydrogen atom with its heavier isotope, deuterium (B1214612), a change in the reaction rate can be observed if the bond to that atom is being broken or significantly altered in the transition state. wikipedia.orglibretexts.org In the context of an OCF3 migration in this compound, a KIE experiment could involve deuterating the aniline N-H or specific aromatic C-H bonds to see if their cleavage is involved in the rate-limiting step. Studies on other aniline reactions have utilized deuterium labeling to elucidate transition state structures. rsc.orgrsc.org

Hammett Analysis: The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the rates and equilibria of reactions of aromatic compounds. wikipedia.org By plotting the logarithm of the reaction rate constant against the Hammett substituent constant (σ) for a series of substituted reactants, a Hammett plot is generated. The slope of this plot, known as the reaction constant (ρ), provides information about the development of charge in the transition state of the rate-determining step. wikipedia.orgpharmacy180.com

For a hypothetical OCF3 migration in a series of substituted anilines related to this compound, a Hammett analysis could be performed by varying the substituent at a different position on the aromatic ring. A large negative ρ value would indicate the buildup of positive charge in the transition state, which would be consistent with the formation of a nitrenium ion intermediate. Conversely, a large positive ρ value would suggest the development of negative charge.

The following table presents hypothetical Hammett data for a reaction involving a substituted aniline, illustrating how the reaction constant (ρ) is determined.

| Substituent (X) | σ | log(k_X/k_H) |

| p-OCH3 | -0.27 | 0.85 |

| p-CH3 | -0.17 | 0.52 |

| H | 0.00 | 0.00 |

| p-Cl | 0.23 | -0.70 |

| p-NO2 | 0.78 | -2.35 |

This is a hypothetical data table for illustrative purposes. A plot of log(k_X/k_H) vs. σ would yield a straight line with a slope equal to ρ.

By combining these computational and experimental approaches, a comprehensive understanding of the chemical reactivity and reaction mechanisms of this compound can be achieved, paving the way for its effective utilization in organic synthesis.

Stereochemical Studies of Intramolecular Rearrangements

Intramolecular rearrangements, such as the Smiles and Truce-Smiles reactions, represent powerful methods for significant structural modifications in a single synthetic step. cdnsciencepub.comnih.gov These reactions involve an intramolecular nucleophilic aromatic substitution (SNAr), where a nucleophile within the molecule attacks an activated aromatic ring, leading to the migration of the aryl group. cdnsciencepub.comnih.gov For a molecule like this compound, the aniline nitrogen can potentially act as the internal nucleophile, displacing the iodine atom in a Smiles-type rearrangement, provided it is part of a suitable tethered system.

Furthermore, stereochemical control is a significant challenge and a key area of study in these rearrangements. While some reactions are known to proceed with racemization, others have been shown to be highly stereoselective. cdnsciencepub.com Computational studies can elucidate the origins of this stereoselectivity by comparing the energy profiles of diastereomeric transition states. By analyzing the geometries and relative energies of these states, researchers can predict which stereochemical outcome is favored. For a hypothetical rearrangement involving a chiral tether attached to the this compound nitrogen, DFT could model the transition states leading to different atropisomers or chiral products, guiding the rational design of stereoselective transformations. acs.org

Table 1: Hypothetical DFT Parameters for Studying the Intramolecular Rearrangement of a this compound Derivative

| Parameter | Description | Significance |

| ΔG‡TS1 | Free energy of activation for the formation of the Meisenheimer intermediate. | Determines the rate of the initial ring-closing SNAr step. |

| ΔGint | Relative free energy of the Meisenheimer intermediate. | Indicates the stability of the spirocyclic adduct; a very stable intermediate can be a thermodynamic sink. |

| ΔG‡TS2 | Free energy of activation for the decomposition of the Meisenheimer intermediate. | Often the rate-determining step; dictates the overall reaction rate. cdnsciencepub.com |

| ΔΔG‡(R/S) | Difference in activation energy between transition states leading to R and S enantiomers. | Predicts the enantiomeric excess (ee) and the degree of stereoselectivity. |

Modeling of Selectivity and Reactivity Profiles in Catalytic Transformations

The presence of an iodo-substituent makes this compound an ideal substrate for a wide range of catalytic cross-coupling reactions, most notably the Palladium-catalyzed Buchwald-Hartwig amination. acs.orgrug.nl This reaction is a cornerstone of modern synthesis for forming C-N bonds. Computational modeling is extensively used to understand the intricate details of the catalytic cycle and to predict the reactivity and selectivity for specific substrates and catalyst systems. nih.govresearchgate.net

The Buchwald-Hartwig amination mechanism involves a Pd(0)/Pd(II) catalytic cycle, which includes three main steps: oxidative addition of the aryl halide to the Pd(0) center, formation of a palladium-amido complex, and reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. rug.nlprinceton.edu DFT calculations are employed to model each of these steps, providing detailed insights into the reaction mechanism. nih.gov For this compound, the C-I bond is highly susceptible to oxidative addition, a step that is typically fast for aryl iodides. The electron-withdrawing trifluoromethoxy group can influence the electron density on the aryl ring and the subsequent steps of the catalytic cycle.

Modeling is particularly crucial for predicting selectivity. This includes chemoselectivity (e.g., avoiding side reactions like hydrodehalogenation or catalyst deactivation) and regioselectivity. The choice of phosphine (B1218219) ligand is paramount for a successful transformation, as its steric and electronic properties directly influence the rates of the catalytic steps. acs.orgmit.edu Computational studies can compare a library of ligands by calculating the energy barriers for the key steps, especially the turnover-limiting reductive elimination. nih.gov This allows for the rational selection of the optimal ligand to achieve high yield and selectivity, minimizing undesired side products. nih.gov

Table 2: Hypothetical DFT-Calculated Activation Barriers (kcal/mol) for the Rate-Limiting Reductive Elimination in the Buchwald-Hartwig Amination of this compound with a Secondary Amine.

| Phosphine Ligand | Steric Parameter (e.g., Cone Angle) | Electronic Parameter (e.g., Tolman's Parameter) | Calculated ΔG‡RE | Predicted Reactivity |

| Ligand A (Bulky, Electron-Rich) | High | Low | 18.5 | High |

| Ligand B (Less Bulky, Electron-Rich) | Medium | Low | 22.1 | Moderate |

| Ligand C (Bulky, Electron-Poor) | High | High | 25.4 | Low |

| Ligand D (Less Bulky, Electron-Poor) | Medium | High | 28.9 | Very Low |

Computational Design of Catalysts and Reagents for Novel Transformations

Beyond analyzing existing reactions, computational chemistry serves as a powerful tool for the de novo design of catalysts and reagents for novel transformations of this compound. nih.gov This forward-thinking approach aims to accelerate the discovery of new synthetic methods by identifying promising catalyst candidates through computational screening before they are synthesized and tested in the lab. digitellinc.comresearchgate.net

Two primary strategies dominate computational catalyst design: the mechanism-based approach and the descriptor-based approach. The former involves calculating the complete reaction pathway for a proposed transformation with a potential catalyst. The latter, which is more amenable to high-throughput screening, uses calculated molecular properties—known as descriptors—to predict catalytic performance. princeton.edu These descriptors can include steric properties (e.g., buried volume), electronic properties (e.g., HOMO/LUMO energies), or reaction-specific parameters (e.g., binding energy of an intermediate to the catalyst). princeton.edu

For a molecule like this compound, a significant challenge would be to design a catalyst for a novel, selective transformation, such as the direct C-H functionalization at the position ortho to the strongly directing amino group, while leaving the reactive C-I bond intact. A computational workflow could be established to tackle this challenge. Researchers would first propose a catalytic cycle for the desired C-H amination. Then, a virtual library of catalyst candidates (e.g., transition metal complexes with various ligands) would be generated. For each candidate, key descriptors, such as the calculated energy barrier for the C-H activation step versus the C-I oxidative addition, would be computed. By plotting these descriptors, catalysts that are predicted to favor the desired C-H activation pathway over the undesired C-I cleavage can be identified for experimental validation. This data-driven approach, often enhanced by machine learning algorithms, streamlines the discovery process, saving significant time and resources. princeton.edu

Table 3: Illustrative Workflow for the Computational Design of a Catalyst for Selective C-H Amination.

| Step | Action | Computational Method | Objective |

| 1. Define Target | Propose the selective C-H amination of this compound. | N/A | Establish the synthetic goal. |

| 2. Propose Mechanism | Outline a plausible catalytic cycle (e.g., via concerted metalation-deprotonation). | Chemical Intuition | Create a framework for computational analysis. |

| 3. Build Catalyst Library | Generate a virtual library of transition metal complexes with diverse ligand scaffolds. | Combinatorial Software | Create a large and diverse search space. |

| 4. Descriptor Calculation | For each catalyst, calculate key descriptors (e.g., ΔG‡ for C-H vs. C-I activation). | DFT, High-Throughput Screening | Quantify the predicted performance and selectivity of each catalyst. |

| 5. Identify Leads | Filter the library to identify catalysts with a low barrier for C-H activation and a high barrier for C-I activation. | Data Analysis, Machine Learning | Select the most promising candidates for experimental synthesis. princeton.edu |

| 6. Experimental Validation | Synthesize and test the lead catalyst candidates in the laboratory. | Organic Synthesis | Confirm the computational predictions and discover a new reaction. |

Advanced Spectroscopic and Analytical Techniques for Research on 2 Iodo 5 Trifluoromethoxy Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and mechanistic investigation of 2-Iodo-5-(trifluoromethoxy)aniline. By analyzing the magnetic properties of atomic nuclei, ¹H, ¹³C, and ¹⁹F NMR provide unambiguous evidence of the compound's molecular framework.

¹H NMR (Proton NMR): In ¹H NMR, the chemical shifts, splitting patterns, and integration of proton signals reveal the arrangement of hydrogen atoms within the molecule. For a related compound, 2-iodo-5-(trifluoromethyl)aniline, the aromatic protons appear as distinct signals in the downfield region of the spectrum, with their coupling constants providing information about their relative positions on the benzene (B151609) ring. rsc.org The amine (-NH₂) protons typically appear as a broad singlet. rsc.org

¹³C NMR (Carbon-13 NMR): ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbon attached to the iodine atom is significantly shifted downfield due to the heavy atom effect. The carbon of the trifluoromethoxy group exhibits a characteristic quartet splitting pattern due to coupling with the three fluorine atoms. rsc.org

¹⁹F NMR (Fluorine-19 NMR): ¹⁹F NMR is particularly valuable for compounds containing fluorine, such as the trifluoromethoxy group in the target molecule. nih.gov The trifluoromethoxy group gives a sharp singlet in the ¹⁹F NMR spectrum, with a chemical shift that is characteristic of this functional group. rsc.org For instance, in a similar compound, the trifluoromethoxy group's fluorine signal appears around -58 ppm. This technique is highly sensitive and can provide information about the electronic environment of the fluorine atoms, which can be useful in studying intermolecular interactions and reaction mechanisms. nih.govacs.org

Interactive Data Table: Representative NMR Data for Halogenated and Trifluoromethyl-Substituted Anilines

| Compound | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 2-Iodo-5-(trifluoromethyl)aniline rsc.org | ¹H | 7.74 | d | 8.4 |

| ¹H | 6.94 | d | 2.0 | |

| ¹H | 6.70 | dd | 8.0, 2.0 | |

| ¹H | 4.30 | s | - | |

| ¹³C | 147.3, 139.7, 132.0 (q) | - | - | |

| 2-Iodo-4-(trifluoromethyl)aniline rsc.org | ¹⁹F | -61.4 | s | - |

| N-methyl-N-(trifluoromethyl)aniline rsc.org | ¹⁹F | -59.64 | s | - |

Note: Data presented is for analogous compounds and serves as a representative example. 'd' denotes a doublet, 'dd' a doublet of doublets, 'q' a quartet, and 's' a singlet.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is instrumental in identifying the functional groups and probing molecular interactions of this compound.

FT-IR Spectroscopy: In the FT-IR spectrum of anilines, characteristic absorption bands are observed for the N-H stretching vibrations of the primary amine group, typically in the range of 3300-3500 cm⁻¹. nih.govmaterialsciencejournal.org The C-F stretching vibrations of the trifluoromethoxy group give rise to strong absorptions, usually in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring are found in the 1450-1600 cm⁻¹ region. materialsciencejournal.org The C-I stretching vibration is expected at lower frequencies, typically below 600 cm⁻¹.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the benzene ring and the C-I bond often produce strong signals in the Raman spectrum. nih.gov This technique is particularly useful for studying non-polar bonds and can provide insights into the molecular symmetry and intermolecular interactions in the solid state. tsijournals.com

Interactive Data Table: Key Vibrational Frequencies for Substituted Anilines

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 nih.govmaterialsciencejournal.org |

| Amine (-NH₂) | N-H Bend | 1590 - 1650 |

| Aromatic Ring | C-H Stretch | > 3000 materialsciencejournal.org |

| Aromatic Ring | C=C Stretch | 1450 - 1600 materialsciencejournal.org |

| Trifluoromethoxy (-OCF₃) | C-F Stretch | 1100 - 1300 |

| Iodo (-I) | C-I Stretch | < 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Photoreactivity

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones, providing information about the electronic structure and potential photoreactivity. acs.org

The UV-Vis spectrum of an aniline (B41778) derivative typically shows two main absorption bands. conicet.gov.ar The first, at shorter wavelengths (around 200-250 nm), corresponds to a π → π* transition within the benzene ring. The second band, at longer wavelengths (around 250-300 nm), is attributed to an n → π* transition involving the lone pair of electrons on the nitrogen atom of the amino group. The positions and intensities of these bands are influenced by the substituents on the aromatic ring. The electron-withdrawing trifluoromethoxy group and the iodine atom can cause shifts in these absorption maxima. The study of photoreactivity is pertinent as halogenated anilines can undergo photochemical reactions. rsc.org

Mass Spectrometry for Molecular Characterization and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. bldpharm.com In a mass spectrometer, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, allowing for the determination of the molecular formula. rsc.org The presence of iodine, with its characteristic isotopic pattern, and bromine in related compounds, can be readily identified in the mass spectrum. Mass spectrometry is also invaluable for monitoring the progress of chemical reactions involving this compound by detecting the masses of reactants, intermediates, and products.

Chromatographic Methods (e.g., GC-MS, HPLC) for Purity Assessment and Reaction Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing complex reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. rsc.org This technique is suitable for analyzing volatile and thermally stable compounds like this compound. It allows for the separation of the target compound from impurities, with subsequent identification based on the mass spectrum of each component. Purity levels of >95.0% as determined by GC have been reported for this compound. tcichemicals.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components of a mixture in the liquid phase. bldpharm.com It is particularly useful for non-volatile or thermally sensitive compounds. By choosing an appropriate stationary phase and mobile phase, HPLC can be used to effectively separate this compound from starting materials, byproducts, and other impurities, allowing for accurate purity assessment.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Furthermore, this technique reveals the nature of intermolecular interactions, such as hydrogen bonding involving the amine group and halogen bonding involving the iodine atom. These interactions play a crucial role in the packing of molecules in the crystal lattice and can influence the physical properties of the compound. The iodine atom can also serve as a heavy atom for crystallographic studies of protein-ligand complexes.

Broader Research Applications and Future Perspectives

2-Iodo-5-(trifluoromethoxy)aniline as a Versatile Synthetic Intermediate in Complex Molecule Synthesis

The strategic placement of three distinct functional groups on the aniline (B41778) ring makes this compound a powerful tool for synthetic chemists. The presence of the iodo-substituent allows for a wide range of well-established cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds at the 2-position, providing a straightforward entry into highly substituted aromatic systems.

Simultaneously, the amino group can be readily transformed into other functionalities. For instance, it can undergo diazotization to introduce a variety of substituents or be acylated to form amides, which can act as directing groups for subsequent reactions. This multi-faceted reactivity allows for sequential and controlled functionalization, streamlining the synthesis of intricate molecules that would otherwise require lengthy and less efficient routes.

Role in the Synthesis of Scaffolds for Pharmaceuticals and Agrochemicals (as building blocks)

The trifluoromethoxy group is highly sought after in drug design and agrochemical development. nih.gov Its incorporation into bioactive molecules can significantly enhance metabolic stability, increase lipophilicity, and improve membrane permeability, thereby positively influencing pharmacokinetic profiles. mdpi.comnih.gov this compound serves as a key building block for introducing this valuable moiety into new chemical entities. nih.govnih.gov

The ability to use this compound in diverse synthetic pathways makes it instrumental in creating novel molecular scaffolds. nih.gov For example, it can be used to synthesize fluorinated analogues of existing drugs to improve their efficacy or to build entirely new classes of compounds for high-throughput screening in drug discovery programs. Similarly, in the agrochemical industry, this intermediate is employed in the synthesis of advanced fungicides, herbicides, and insecticides where the trifluoromethoxy group contributes to the potency and environmental persistence of the final product. rhhz.netnbinno.com

Development of Materials with Tailored Properties (e.g., Fluorinated Polymers, Optical Materials)

The unique properties imparted by the trifluoromethoxy group extend beyond biological applications into the realm of materials science. The high electronegativity and stability of the C-F bonds in the -OCF3 group can be leveraged to create materials with specific, desirable characteristics. While direct applications of 2-Iodo-5-(trifluoromethyl)aniline are noted in producing specialty fluorinated polymers, the principles extend to its trifluoromethoxy analogue. evitachem.com

Incorporating this building block into polymer chains can enhance thermal stability, chemical resistance, and alter surface properties such as hydrophobicity. In the field of optical materials, the introduction of fluorinated groups can modify the refractive index and optical dispersion of materials, making them suitable for applications in lenses, coatings, and other optical components. The reactive handles on this compound provide a means to covalently integrate these properties into larger material structures.

Strategic Integration of Fluorinated Moieties for Modulating Molecular Properties

The trifluoromethoxy group is a powerful modulator of molecular properties due to its distinct electronic and steric characteristics. mdpi.comnih.gov Its integration into organic molecules via intermediates like this compound allows for the fine-tuning of several key parameters critical for biological activity and material performance.

| Property | Effect of Trifluoromethoxy (-OCF3) Group |

| Lipophilicity | Significantly increases lipophilicity (Hansch parameter π = +1.04), which can enhance membrane permeability and in vivo transport of molecules. mdpi.comnih.gov |

| Electronegativity | The group is strongly electron-withdrawing, which can alter the acidity/basicity of nearby functional groups and influence non-covalent interactions like hydrogen bonding. nih.gov |

| Metabolic Stability | The strength of the C-F bonds makes the -OCF3 group highly resistant to metabolic degradation, particularly oxidative processes that affect methoxy (-OCH3) groups. mdpi.com |

| Conformation | The steric bulk and electronic nature of the -OCF3 group can influence the preferred conformation of a molecule, which can be critical for its binding affinity to a biological target. |

This strategic modulation is a cornerstone of modern medicinal chemistry and materials science, allowing for rational design based on desired physicochemical properties. mdpi.com

Addressing Challenges in Trifluoromethoxylation Chemistry and Sustainable Synthesis

Despite the desirable properties of the trifluoromethoxy group, its incorporation into aromatic rings presents significant synthetic challenges. nih.gov Traditional methods often require harsh conditions or the use of toxic and difficult-to-handle reagents. nih.govnih.gov One of the primary difficulties is the inherent instability of the trifluoromethoxide anion, which can easily decompose. researchgate.net

Research is actively focused on developing milder and more efficient trifluoromethoxylation methods. This includes the creation of novel reagents, such as hypervalent iodine compounds (e.g., Togni reagents), that can deliver the -OCF3 group under more benign conditions. nih.govbeilstein-journals.org Furthermore, there is a growing emphasis on sustainable synthesis. This involves designing catalytic systems, often employing transition metals, that can perform these transformations with higher atom economy and reduced waste. researchgate.net The development of practical, scalable syntheses for key building blocks like this compound is crucial for making trifluoromethoxylated compounds more accessible for widespread application.

Emerging Trends in Aryl Halide Functionalization and C-H Activation for Complex Molecule Synthesis

The field of organic synthesis is continually evolving, with two major trends being particularly relevant to the utility of this compound: advanced aryl halide functionalization and direct C-H activation.

Aryl Halide Functionalization: The carbon-iodine bond is the most reactive among aryl halides, making it an ideal site for a multitude of cross-coupling reactions. wikipedia.org Emerging trends focus on expanding the scope of these reactions and developing more sustainable methods. Photocatalysis, for example, uses visible light to generate aryl radicals from aryl halides under mild conditions, opening up new reaction pathways that are complementary to traditional transition-metal-catalyzed methods. arizona.edumdpi.com

C-H Activation: C-H activation is a powerful strategy that allows for the direct functionalization of carbon-hydrogen bonds, which are ubiquitous in organic molecules. mt.comrutgers.edu This approach offers a more step-economic alternative to traditional methods that require pre-functionalized starting materials. nih.govsigmaaldrich.com For a molecule like this compound, C-H activation could potentially allow for the direct introduction of substituents at the C-4 or C-6 positions of the aromatic ring, guided by directing groups. This would provide access to even more complex and diverse molecular structures, further enhancing the value of this versatile intermediate in the synthesis of next-generation pharmaceuticals, agrochemicals, and materials. acs.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.